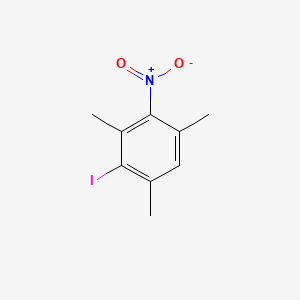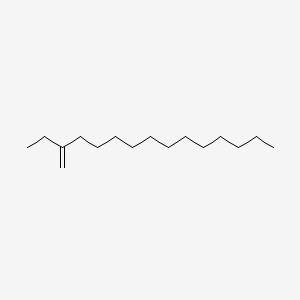
Pentadecane,3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecane,3-methylene-: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a methylene group attached to the third carbon of the pentadecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentadecane,3-methylene- typically involves the alkylation of alkenes . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of Pentadecane,3-methylene- can involve catalytic cracking of larger hydrocarbons or dehydrogenation of alkanes. These processes are carried out at high temperatures and pressures, often in the presence of catalysts such as platinum or palladium to increase the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pentadecane,3-methylene- can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound. This is typically done under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
Pentadecane,3-methylene- has several applications in scientific research:
Chemistry: Used as a for the synthesis of more complex organic molecules.
Biology: Studied for its potential and interactions with biological membranes.
Medicine: Investigated for its potential use in due to its hydrophobic nature.
Industry: Utilized in the production of and due to its long hydrocarbon chain.
Mecanismo De Acción
The mechanism of action of Pentadecane,3-methylene- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, its reactivity is primarily due to the presence of the methylene group, which can participate in addition and substitution reactions.
Comparación Con Compuestos Similares
Pentadecane: A saturated hydrocarbon with the formula .
Hexadecane: Another saturated hydrocarbon with the formula .
3-Methylpentadecane: A branched alkane with the formula .
Uniqueness: Pentadecane,3-methylene- is unique due to the presence of the methylene group, which imparts different chemical reactivity compared to its saturated counterparts
Propiedades
Número CAS |
56919-55-2 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
3-methylidenepentadecane |
InChI |
InChI=1S/C16H32/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2/h3-15H2,1-2H3 |
Clave InChI |
QHSRAQJUNKPXRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)


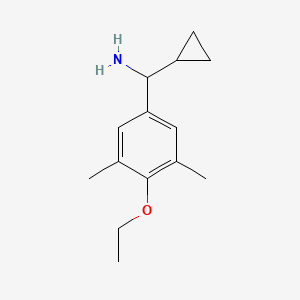
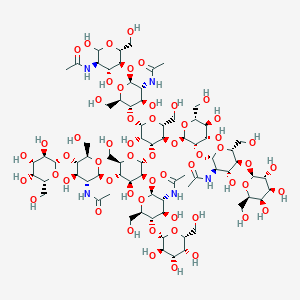


![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
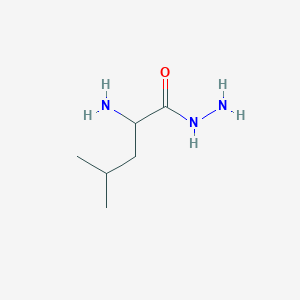
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

